Technical Monograph: 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Technical Monograph: 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
[1]
Executive Summary
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine (CAS 1099597-74-6) is a high-value halogenated pyridine intermediate used critically in the synthesis of next-generation agrochemicals and pharmaceuticals.[1] Its structural uniqueness lies in the synergistic placement of a trifluoro-methyl (
This guide provides a rigorous analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers requiring high-fidelity data for process optimization and drug design.
Part 1: Chemical Identity & Structural Analysis[2]
The compound functions as a "linchpin" scaffold. The electron-withdrawing
| Attribute | Detail |
| IUPAC Name | 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine |
| CAS Number | 1099597-74-6 |
| Molecular Formula | |
| Molecular Weight | 195.57 g/mol |
| SMILES | CC1=NC(=C(C=C1)C(F)(F)F)Cl |
| InChI Key | DIFCQOVMVHCCHY-UHFFFAOYSA-N |
| Structural Class | Halogenated Pyridine / Trifluoromethylated Heterocycle |
Part 2: Physicochemical Profile[5]
The physical state of this compound—a low-melting solid—requires precise temperature control during handling. It exists near the solid-liquid phase boundary at typical laboratory temperatures (
Table 1: Key Physical Properties
| Property | Value | Experimental Condition / Note |
| Melting Point | Low-melting solid [1, 2] | |
| Boiling Point | @ 24.0 Torr (Reduced Pressure) [1] | |
| Density | Predicted (Liquid phase) | |
| Appearance | Colorless to pale yellow | Solid or supercooled liquid |
| Solubility | High | DCM, EtOAc, MeOH, Acetone |
| Solubility | Low / Insoluble | Water |
| Lipophilicity (LogP) | Predicted (High permeability) | |
| pKa (Conjugate Acid) | Weakly basic due to EWG effects |
Critical Insight: The low melting point implies that during shipping or storage in summer months, the compound may arrive as a liquid. It should be re-solidified in a refrigerator (
) before weighing to ensure homogeneity, as partial melting can lead to fractionation of impurities.
Part 3: Synthesis & Reactivity[2]
Core Synthetic Pathway: Deoxychlorination
The most robust industrial route involves the chlorination of 2-hydroxy-6-methyl-3-(trifluoromethyl)pyridine (pyridone tautomer). This transformation utilizes Phosphorus Oxychloride (
Mechanism & Workflow
-
Activation: The pyridone oxygen attacks
, forming a reactive intermediate. -
Substitution: Chloride ion attacks C2, restoring aromaticity and expelling the phosphate species.
Caption: Deoxychlorination pathway converting the 2-hydroxy precursor to the target 2-chloro pyridine.
Experimental Protocol: Chlorination (Standardized)
Note: This protocol is a generalized high-yield procedure adapted for 2-hydroxypyridines.
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (or inlet). -
Charging: Add 2-hydroxy-6-methyl-3-(trifluoromethyl)pyridine (1.0 eq) to the flask.
-
Reagent Addition: Cautiously add
(Phosphorus Oxychloride, 3.0–5.0 eq). Caution: Exothermic. -
Catalyst (Optional): Add a catalytic amount of DMF (Dimethylformamide, 0.1 eq) to accelerate the Vilsmeier-type activation.
-
Reaction: Heat to reflux (
) for 3–5 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. -
Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess
. Warning: Violent reaction. -
Extraction: Neutralize with
(aq) and extract with Dichloromethane (DCM). -
Purification: Dry organic layer over
, concentrate, and purify via vacuum distillation or silica gel chromatography if necessary.
Reactivity Profile (Chemo-selectivity)
The compound exhibits dual reactivity, allowing for orthogonal functionalization.
-
C2-Position (
/ Coupling): The C2-Cl bond is highly activated by the adjacent ring nitrogen and the C3- group. It readily undergoes with amines, thiols, and alkoxides. It is also an excellent partner for Suzuki-Miyaura or Buchwald-Hartwig couplings. -
C6-Methyl Group: The methyl protons are acidic (pKa ~28-30) but less acidic than typical picolines due to the electron-rich nature of the methyl group relative to the ring. However, radical halogenation or oxidation to the carboxylic acid (using
or ) is feasible.
Caption: Divergent reactivity pathways: C2-chlorine displacement vs. C6-methyl oxidation.
Part 4: Handling, Safety & Stability
Hazard Classification (GHS)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage Protocols
-
Temperature: Store at
(Refrigerated). While stable at room temperature, cooler storage prevents gradual discoloration or melting/resolidification cycles. -
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The compound is relatively stable to moisture, but exclusion of air prevents long-term oxidative degradation of the methyl group.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.
Part 5: Applications in Drug Discovery
In medicinal chemistry, the 2-chloro-6-methyl-3-(trifluoromethyl)pyridine scaffold is valued for the "Fluorine Effect":
-
Metabolic Blocking: The
group at C3 blocks metabolic oxidation at that position, extending the half-life ( ) of the drug candidate. -
Conformational Biasing: The steric bulk of the
group (similar to an isopropyl group) can lock the conformation of the pyridine ring relative to substituents at C2, improving binding affinity to target proteins. -
Lipophilicity Modulation: Increases
, facilitating blood-brain barrier (BBB) penetration in CNS-active agents.
References
-
Fisher Scientific. 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine, 97% Product Specifications. Retrieved from
-
Sigma-Aldrich (Merck). 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine AldrichCPR Product Detail. Retrieved from
-
CymitQuimica. 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine CAS 1099597-74-6.[1] Retrieved from
-
PubChem. 2-Chloro-6-(trifluoromethyl)pyridine Compound Summary (Analog Reference). Retrieved from
